molecular formula C16H14N4O3 B8420952 6-(3-Methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid

6-(3-Methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid

Cat. No. B8420952
M. Wt: 310.31 g/mol
InChI Key: DGYYNZQLMUQQFX-UHFFFAOYSA-N
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Patent
US08742097B2

Procedure details

A solution of lithium hydroxide monohydrate (40 mg, 0.96 mmol) in water (1.2 mL) was added dropwise to a suspension of 6-(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid methyl ester (156 mg, 0.96 mmol) in THF (1.2 mL) and MeOH (0.3 mL). The reaction mixture was then stirred at room temperature for 2 h. The reaction mixture was then evaporated and the residue dissolved in water, acidified with HCl (1N), and the resulting precipitate filtered off to afford the title product (129 mg, 86%) as a white solid. MS: m/e=309.4 [M−H]−.
Name
lithium hydroxide monohydrate
Quantity
40 mg
Type
reactant
Reaction Step One
Name
6-(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid methyl ester
Quantity
156 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:27])[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2[N:16]([CH3:26])[N:17]=[N:18][C:19]=2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:9][CH:8]=1>O.C1COCC1.CO>[CH3:26][N:16]1[C:15]([CH2:14][O:13][C:10]2[CH:11]=[CH:12][C:7]([C:6]([OH:27])=[O:5])=[CH:8][N:9]=2)=[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:18]=[N:17]1 |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
40 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
6-(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid methyl ester
Quantity
156 mg
Type
reactant
Smiles
COC(C1=CN=C(C=C1)OCC=1N(N=NC1C1=CC=CC=C1)C)=O
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=NC(=C1COC1=NC=C(C(=O)O)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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